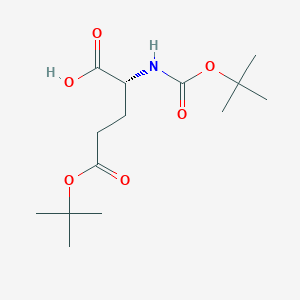

Boc-D-Glu(OtBu)-OH

Übersicht

Beschreibung

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester, commonly referred to as Boc-D-Glu(OtBu)-OH, is an organic compound used extensively in organic synthesis. It is a derivative of D-glutamic acid, where the carboxyl group is protected by a tert-butoxycarbonyl group (Boc group) and the side chain carboxyl group is esterified with a tert-butyl group. This compound is typically a solid, odorless substance at room temperature and is soluble in organic solvents such as dimethylformamide and dichloromethane .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester typically involves the reaction of D-glutamic acid with tert-butanol and N-tert-butoxycarbonyl-N’-carbonyldi-tert-butylurea (Boc-NH-Dpnp). The reaction is carried out in an organic solvent and is catalyzed by the addition of a base . The general steps are as follows:

- Dissolve D-glutamic acid in an organic solvent such as dichloromethane.

- Add tert-butanol and Boc-NH-Dpnp to the solution.

- Introduce a base, such as triethylamine, to catalyze the reaction.

- Allow the reaction to proceed under controlled temperature and stirring conditions.

- Purify the product through crystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester follows similar synthetic routes but on a larger scale. The process involves:

- Large-scale reactors for mixing and reacting the starting materials.

- Continuous monitoring of reaction conditions such as temperature, pressure, and pH.

- Efficient purification systems to isolate and purify the final product.

- Quality control measures to ensure the consistency and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester undergoes various chemical reactions, including:

Deprotection Reactions: Removal of the Boc group and tert-butyl ester group under acidic conditions.

Substitution Reactions: The protected amino and carboxyl groups can participate in nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid is commonly used to remove the Boc group, while hydrochloric acid can be used to hydrolyze the ester group.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.

Hydrolysis: Aqueous solutions of strong acids or bases can be used to hydrolyze the ester group.

Major Products Formed

Deprotection: D-glutamic acid is obtained after the removal of the Boc and tert-butyl groups.

Substitution: Various substituted derivatives of D-glutamic acid can be synthesized.

Hydrolysis: The corresponding carboxylic acid is formed.

Wissenschaftliche Forschungsanwendungen

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester has numerous applications in scientific research, including:

Chemistry: Used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino and carboxyl groups.

Biology: Employed in the synthesis of peptides and proteins for biological studies.

Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

Industry: Applied in the production of synthetic peptides and proteins for various industrial applications.

Wirkmechanismus

The primary mechanism of action of N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester involves its role as a protecting group. The Boc group protects the amino group of D-glutamic acid, preventing it from participating in unwanted reactions during peptide synthesis. The tert-butyl ester group similarly protects the carboxyl group. These protective groups can be selectively removed under specific conditions, allowing for the controlled synthesis of peptides and proteins .

Vergleich Mit ähnlichen Verbindungen

N-tert-Butoxycarbonyl-D-glutamic acid 1-tert-butyl ester is unique in its dual protection of both the amino and carboxyl groups. Similar compounds include:

- **N-tert-Butoxycarbonyl

N-tert-Butoxycarbonyl-L-glutamic acid 1-tert-butyl ester: The L-isomer of the compound, used similarly in peptide synthesis.

Biologische Aktivität

Boc-D-Glu(OtBu)-OH, also known as N-Boc-D-glutamic acid 1-tert-butyl ester, is an amino acid derivative that plays a significant role in peptide synthesis and drug development. Its structure includes a tert-butyl ester protecting group, which enhances its utility in solid-phase peptide synthesis (SPPS) and other biochemical applications. This compound is recognized for its potential influence on biological activities, particularly through its incorporation into peptides that can modulate various physiological processes.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₅NO₆ |

| CAS Number | 13726-84-6 |

| Melting Point | 110-112 °C |

| Molecular Weight | 299.36 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

This compound does not exhibit a specific mechanism of action by itself; rather, it serves as a building block in the synthesis of peptides. The biological activity of these peptides can vary significantly based on the position and interactions of the D-glutamic acid unit within the peptide structure. The incorporation of this compound into peptides can affect their stability, solubility, and interaction with biological targets, including receptors and enzymes .

Applications in Research

- Peptide Synthesis : this compound is widely used in SPPS to create complex peptides that are essential for various biological studies. Its protecting groups allow for selective deprotection during synthesis, facilitating the assembly of functional peptides .

- Drug Development : The compound is crucial in designing pharmaceutical agents targeting neurological disorders due to its structural similarity to neurotransmitters. This similarity may enhance the effectiveness of drug candidates derived from peptides containing this compound .

- Bioconjugation : It plays a role in bioconjugation processes, which involve attaching biomolecules to surfaces or other molecules, thereby improving drug delivery systems and therapeutic efficacy .

Study on Peptide Modifications

In a study focusing on the synthesis of peptides with defined side chains, researchers utilized this compound as a key building block. The study demonstrated that different strategies for incorporating glutamic acid residues significantly affected the yield and purity of the resulting peptides. The successful incorporation of this compound led to improved peptide functionality and stability .

Neurotransmitter Analog Development

Another research effort investigated the potential of peptides synthesized with this compound as analogs for neurotransmitters. The study revealed that these analogs could effectively mimic neurotransmitter activity in vitro, suggesting their potential use in developing treatments for neurological conditions .

Eigenschaften

IUPAC Name |

(2R)-5-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO6/c1-13(2,3)20-10(16)8-7-9(11(17)18)15-12(19)21-14(4,5)6/h9H,7-8H2,1-6H3,(H,15,19)(H,17,18)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGSRAYJBEREVRB-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427015 | |

| Record name | Boc-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104719-63-3 | |

| Record name | Boc-D-Glu(OtBu)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.